2,2'-Diamino-4,4'-bipyridine 2,2'-Diamino-4,4'-bipyridine
Brand Name: Vulcanchem
CAS No.: 189000-91-7
VCID: VC2358215
InChI: InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14)
SMILES: C1=CN=C(C=C1C2=CC(=NC=C2)N)N
Molecular Formula: C10H10N4
Molecular Weight: 186.21 g/mol

2,2'-Diamino-4,4'-bipyridine

CAS No.: 189000-91-7

Cat. No.: VC2358215

Molecular Formula: C10H10N4

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Diamino-4,4'-bipyridine - 189000-91-7

Specification

CAS No. 189000-91-7
Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
IUPAC Name 4-(2-aminopyridin-4-yl)pyridin-2-amine
Standard InChI InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14)
Standard InChI Key ZYRCSFAMFIQCHY-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1C2=CC(=NC=C2)N)N
Canonical SMILES C1=CN=C(C=C1C2=CC(=NC=C2)N)N

Introduction

Physical and Chemical Properties

Fundamental Molecular Data

The limited available literature on 2,2'-Diamino-4,4'-bipyridine provides basic molecular information but lacks comprehensive characterization of its physical properties. The following table summarizes the known data:

PropertyValue
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
CAS Number189000-91-7
PubChem CID10679117
Structure4,4'-linked pyridine rings with amino groups at 2,2'-positions
Synonyms[4,4'-Bipyridine]-2,2'-diamine; 4-(2-aminopyridin-4-yl)pyridin-2-amine

Comparative Analysis with Related Compounds

Structural Comparison with Bipyridine Isomers

Understanding the unique properties of 2,2'-Diamino-4,4'-bipyridine is facilitated by comparison with related bipyridine compounds:

Property2,2'-Diamino-4,4'-bipyridine4,4'-Diamino-2,2'-bipyridine4,4'-Bipyridine2,2'-Bipyridine
Connection Points4,4'2,2'4,4'2,2'
Substituent Positions2,2'-amino4,4'-aminoNoneNone
Conformational FreedomHigh (4,4' connection)Low (2,2' connection)HighLow
Typical Coordination ModePotentially bridgingChelatingBridgingChelating
CAS Number189000-91-718511-69-8553-26-4366-18-7
Molecular Weight186.21 g/mol186.22 g/mol156.18 g/mol156.18 g/mol

Structure-Property Relationships

The connectivity pattern and substitution position in bipyridines significantly influence their properties and behavior:

  • Conformational Effects:

    • 4,4'-linked bipyridines (like 2,2'-Diamino-4,4'-bipyridine) typically have greater rotational freedom around the inter-ring bond

    • 2,2'-linked bipyridines tend to adopt specific conformations due to steric constraints

  • Coordination Behavior:

    • 4,4'-linked bipyridines typically serve as bridging ligands in coordination chemistry

    • 2,2'-linked bipyridines generally function as chelating ligands

  • Electronic Effects:

    • The position of amino groups affects the electron distribution within the aromatic system

    • 2-amino substitution on pyridine typically increases electron density at the ring nitrogen

These structure-property relationships suggest that 2,2'-Diamino-4,4'-bipyridine would exhibit distinct behavior in various applications compared to its isomers.

Comparative Reactivity and Functionalization

Reactivity Patterns

The reactivity of 2,2'-Diamino-4,4'-bipyridine would likely center around two key structural features:

  • Amino Group Reactions:

    • Nucleophilic behavior in substitution reactions

    • Condensation with carbonyl compounds

    • Diazotization to form diazonium salts

    • Acylation and alkylation

  • Pyridine Ring Reactions:

    • Electrophilic substitution (typically requiring activating conditions)

    • Nucleophilic substitution (particularly at positions activated by the amino groups)

    • Coordination to metal centers through the ring nitrogen atoms

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